molecular formula C17H19Cl2F5N4 B3049576 N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride CAS No. 2108806-02-4

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride

Cat. No.: B3049576
CAS No.: 2108806-02-4
M. Wt: 445.3 g/mol
InChI Key: UOLHGUUKFNZTNS-UHFFFAOYSA-N
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Description

JNJ-37822681 (hydrochloride) is a novel, potent, specific, centrally active, fast-dissociating dopamine D2 receptor antagonist. It has been primarily developed for the treatment of schizophrenia and bipolar disorder. This compound is known for its high specificity and fast dissociation rate from dopamine D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms compared to other antipsychotics .

Preparation Methods

The synthesis of JNJ-37822681 involves several steps, starting with the preparation of the key intermediate, N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine. This intermediate is then converted to the final product through a series of chemical reactions, including nucleophilic substitution and reduction . The industrial production methods for JNJ-37822681 are proprietary and have not been disclosed in detail in the public domain.

Chemical Reactions Analysis

JNJ-37822681 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JNJ-37822681 has several scientific research applications, including:

Mechanism of Action

JNJ-37822681 exerts its effects by selectively binding to and antagonizing dopamine D2 receptors in the brain. This action helps to modulate the dopaminergic activity, which is believed to be hyperactive in conditions such as schizophrenia. By blocking these receptors, JNJ-37822681 helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions .

Comparison with Similar Compounds

JNJ-37822681 is compared with other dopamine D2 receptor antagonists, such as haloperidol and olanzapine. Unlike these compounds, JNJ-37822681 has a faster dissociation rate from dopamine D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms. This makes JNJ-37822681 a unique and promising candidate for the treatment of schizophrenia and bipolar disorder .

Similar compounds include:

Biological Activity

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride (CAS No. 935776-74-2) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19Cl2F5N4
  • Molecular Weight : 445.26 g/mol
  • CAS Number : 935776-74-2

Structural Formula

The structure of the compound includes a piperidine ring and a pyridazine moiety, which are critical for its biological activity.

Research indicates that this compound may act as a selective inhibitor of certain kinases, similar to other small molecule inhibitors. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival.

Inhibition Profile

The compound's inhibition profile suggests it may target specific receptors or enzymes involved in tumor growth and metastasis. For example, it has been noted to exhibit activity against receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .

Pharmacological Effects

  • Antitumor Activity : Preclinical studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Study 1: In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that the compound can significantly reduce cell viability. For instance, it was found to inhibit the proliferation of glioma cells, leading to increased apoptosis rates .

Case Study 2: In Vivo Studies

In vivo models have further supported these findings, showing that treatment with the compound resulted in reduced tumor size and improved survival rates in animal models of cancer .

Table 1: Biological Activity Overview

Activity TypeEffect DescriptionReference
Antitumor ActivityInduces apoptosis in cancer cells
Kinase InhibitionTargets receptor tyrosine kinases
Neuroprotective EffectsPotential benefits in neurodegenerative diseases

Table 2: Case Study Results

Study TypeModel TypeOutcomeReference
In VitroGlioma CellsReduced cell viability and increased apoptosis
In VivoTumor-bearing MiceDecreased tumor size and improved survival

Properties

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLHGUUKFNZTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108806-02-4
Record name JNJ-37822681 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-37822681 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride

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